2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

説明

Classification within the Cyclotetrasiloxane Family

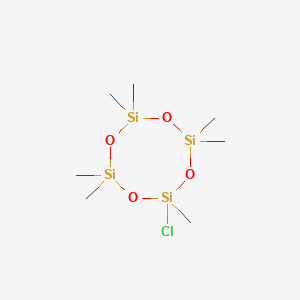

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane belongs to the cyclotetrasiloxane family, which constitutes a fundamental class of cyclic organosilicon compounds characterized by a four-membered siloxane ring structure. The cyclotetrasiloxane framework consists of alternating silicon and oxygen atoms arranged in a cyclic configuration, with the general formula (R₂SiO)₄, where R represents organic substituents attached to the silicon centers. This particular compound represents a functionalized derivative of the parent cyclotetrasiloxane structure, incorporating both methyl groups and a strategically positioned chlorine atom.

The molecular architecture of this compound can be understood through its systematic relationship to other cyclotetrasiloxane derivatives. The basic cyclotetrasiloxane structure, with molecular formula H₈O₄Si₄, serves as the fundamental framework upon which various organic substituents can be attached. In the case of this compound, seven methyl groups and one chlorine atom occupy the eight available substitution positions around the silicon atoms, creating a unique substitution pattern that influences both the compound's physical properties and chemical reactivity.

Related compounds within this family include octamethylcyclotetrasiloxane, which contains eight methyl substituents and represents one of the most extensively studied cyclotetrasiloxane derivatives. The systematic variation in substitution patterns across the cyclotetrasiloxane family allows for precise tuning of molecular properties, making these compounds valuable building blocks for specialized applications in materials science and polymer chemistry.

The classification of this compound within the broader cyclotetrasiloxane family is further supported by its structural similarity to other heptamethyl derivatives. Heptamethylcyclotetrasiloxane, with the molecular formula C₇H₂₁O₄Si₄, shares the same seven-methyl substitution pattern but lacks the chlorine functionality. This structural relationship demonstrates how selective halogenation can modify the properties of established cyclotetrasiloxane compounds while maintaining the fundamental cyclic siloxane framework.

Nomenclature Systems and Chemical Identity

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organosilicon compounds, reflecting the compound's complex substitution pattern and cyclic structure. The name indicates the presence of eight substituents distributed across four silicon atoms within the cyclic framework, with seven methyl groups and one chlorine atom positioned at specific locations around the ring.

The numerical designations in the compound name correspond to the systematic numbering of atoms within the heterocyclic structure. The tetroxatetrasilocane core indicates a ten-membered ring containing four silicon atoms and four oxygen atoms in alternating positions. The positional numbers 2, 4, 6, and 8 refer to the silicon atom positions, while 1, 3, 5, and 7 designate the oxygen atom positions within the ring structure.

Alternative nomenclature systems have been employed to describe similar chlorinated cyclotetrasiloxane derivatives. The compound 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane, with Chemical Abstracts Service number 17882-66-5, exemplifies a related chlorinated derivative where the chlorine atom is incorporated within a chloromethyl substituent rather than as a direct silicon-chlorine bond. This structural variation demonstrates the diversity of chlorination patterns possible within the cyclotetrasiloxane framework.

The molecular formula and structural characteristics of the target compound can be compared with established cyclotetrasiloxane derivatives to understand its unique chemical identity. Heptamethylcyclotetrasiloxane possesses the molecular formula C₇H₂₁O₄Si₄ and a molecular weight of 281.58 grams per mole. The incorporation of a chlorine substituent in place of one hydrogen atom would result in a molecular formula of C₇H₂₀ClO₄Si₄ and a corresponding increase in molecular weight.

Table 1: Comparative Molecular Data for Cyclotetrasiloxane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| Cyclotetrasiloxane (parent) | H₈O₄Si₄ | 184.40 | Eight hydrogen atoms |

| Heptamethylcyclotetrasiloxane | C₇H₂₁O₄Si₄ | 281.58 | Seven methyl groups, one hydrogen |

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | 296.62 | Eight methyl groups |

| 2-Chloro-2,4,4,6,6,8,8-heptamethyl derivative | C₇H₂₀ClO₄Si₄ | 316.03 (calculated) | Seven methyl groups, one chlorine |

Historical Development of Chlorinated Siloxanes

The historical development of chlorinated siloxanes traces its origins to the broader evolution of organosilicon chemistry, which began in the nineteenth century with pioneering synthetic efforts by Charles Friedel and James Crafts. In 1863, these researchers synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride, marking the beginning of systematic organosilicon compound synthesis. This foundational work established the principles that would later enable the development of more complex siloxane structures, including chlorinated derivatives.

The systematic development of cyclic siloxanes occurred during the early twentieth century, with significant contributions from Frederic Stanley Kipping, who discovered the intermolecular condensation of silanols leading to siloxanes and polysiloxanes. Kipping's work in 1904 utilizing Grignard reactions for organosilicon compound preparation laid the groundwork for subsequent advances in cyclotetrasiloxane chemistry. The terminology "silicone" was also coined by Kipping during this period, although this term was later found to be chemically inaccurate.

The technological breakthrough that enabled large-scale siloxane production came in 1941 with Eugene Rochow's development of the direct methylchlorosilanes synthesis method. This process, which involves the reaction of methyl chloride with a silicon-copper alloy, became the foundation for modern siloxane manufacturing. The method produces dimethyldichlorosilane as the primary product, along with various other methylchlorosilane derivatives that serve as starting materials for cyclotetrasiloxane synthesis.

The specific development of chlorinated cyclotetrasiloxane derivatives emerged from the need for functionalized siloxane intermediates in polymer synthesis. Research into selective chlorination methods for siloxane compounds has focused on developing controlled chlorination procedures that preserve the cyclic siloxane framework while introducing halogen functionality at specific positions. Trichloroisocyanuric acid has been identified as an effective reagent for achieving selective monochlorination of siloxane compounds, providing a pathway for synthesizing chlorinated derivatives with high selectivity.

Industrial applications of chlorinated siloxanes have expanded significantly since their initial development during World War II, when organosilicon compounds found applications in thermal insulation, lubricants, and sealing materials. The unique properties of chlorinated siloxanes, including their enhanced reactivity compared to non-halogenated analogs, have made them valuable intermediates in the synthesis of specialized polymer materials and surface treatment agents.

Recent research into chlorinated methylsiloxanes has revealed their formation under specific industrial conditions, such as pulp-bleaching processes where poly(dimethylsiloxane) fluids and molecular chlorine are employed simultaneously. These studies have demonstrated that chlorinated volatile methylsiloxanes can be generated through controlled chlorination reactions, highlighting the continued relevance of chlorinated siloxane chemistry in contemporary industrial applications.

Significance in Organosilicon Chemistry Research

The significance of this compound in organosilicon chemistry research stems from its role as a model compound for understanding halogen-substituted siloxane behavior and its potential as a synthetic intermediate for advanced materials development. The compound represents a convergence of several important research themes in contemporary siloxane chemistry, including selective functionalization, controlled polymerization, and structure-property relationships in cyclic organosilicon systems.

Research into pyrenyl-substituted cyclotetrasiloxanes has demonstrated the potential for incorporating diverse functional groups into the cyclotetrasiloxane framework. The synthesis of octa(1-pyrenyl)cyclotetrasiloxane from di(1-pyrenyl)silanediol has been achieved using tetraethylammonium acetate in acetonitrile at elevated temperatures, yielding products in 32% yield. These studies highlight the versatility of the cyclotetrasiloxane platform for accommodating large organic substituents and suggest similar approaches could be applied to chlorinated derivatives.

The development of coupling agents based on cyclotetrasiloxane cores has emerged as a significant research direction. Studies on 2,4,6,8-tetramethylcyclotetrasiloxane functionalization have demonstrated facile one-pot procedures for creating branched organosilicon compounds through hydrosilylation reactions. These methodologies provide pathways for incorporating the cyclotetrasiloxane framework into more complex molecular architectures, with chlorinated derivatives potentially offering enhanced reactivity for such transformations.

Table 2: Research Applications of Cyclotetrasiloxane Derivatives

| Application Area | Target Properties | Representative Compounds | Research Focus |

|---|---|---|---|

| Polymer Synthesis | Enhanced reactivity, controlled polymerization | Chlorinated derivatives | Selective functionalization methods |

| Materials Science | Thermal stability, surface modification | Functionalized cyclotetrasiloxanes | Structure-property relationships |

| Catalysis Research | Metal coordination, ligand design | Pyrenyl-substituted derivatives | Electronic property modulation |

| Surface Chemistry | Hydrophobic coatings, adhesion promotion | Coupling agent derivatives | Interface modification strategies |

The investigation of chlorinated methylsiloxanes in environmental and industrial contexts has revealed important insights into the fate and transformation of these compounds. Studies have shown that chlorinated siloxanes exhibit different physicochemical properties compared to their non-chlorinated analogs, including altered volatilization rates and enhanced hydrolysis susceptibility. These findings have implications for understanding the behavior of chlorinated cyclotetrasiloxane derivatives in various chemical environments.

Contemporary research into selective chlorination methods for siloxane compounds has focused on developing highly controlled synthetic procedures. The use of trichloroisocyanuric acid for achieving selective monochlorination of hydrido-siloxanes has been investigated, with particular attention to the dependence of selectivity on siloxane chain length. These methodological advances provide the foundation for synthesizing chlorinated cyclotetrasiloxane derivatives with precise substitution patterns.

The broader significance of chlorinated cyclotetrasiloxanes in organosilicon chemistry research is reflected in their potential contributions to understanding silicon-halogen bond chemistry and its applications in materials science. The unique electronic properties imparted by silicon-chlorine bonds, combined with the structural characteristics of the cyclotetrasiloxane framework, create opportunities for developing novel materials with tailored properties for specialized applications.

特性

IUPAC Name |

2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21ClO4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXOYZASYSBSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501606 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-88-6 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material

- Heptamethylcyclotetrasiloxane serves as the key precursor, a cyclic siloxane with seven methyl groups attached to the silicon atoms in the ring.

Chlorination Reaction

- The synthesis involves selective chlorination of the silicon atom at the 2-position of the cyclic siloxane.

- Chlorinating Agents :

- Thionyl chloride (SOCl2)

- Phosphorus pentachloride (PCl5)

- Solvents :

- Dichloromethane (CH2Cl2) or other inert organic solvents are used to dissolve reactants and control reaction conditions.

Reaction Conditions

- The reaction is typically carried out under controlled temperature and stirring to ensure selective substitution without ring cleavage.

- The chlorination replaces the hydroxyl group (if starting from the corresponding silanol) or directly substitutes a leaving group on the silicon atom.

Mechanistic Notes

- The chlorination proceeds via nucleophilic substitution at the silicon center, facilitated by the electrophilic chlorinating agents.

- The reaction avoids polymerization or ring-opening side reactions due to the stability of the cyclotetrasiloxane ring under these conditions.

Industrial Production Techniques

Continuous Flow Processes

- Modern industrial synthesis employs continuous flow reactors to enhance reaction control, safety, and yield.

- Automation allows precise control over reagent addition rates, temperature, and residence time, minimizing by-products and improving reproducibility.

Purification and Isolation

- Post-reaction, the product mixture undergoes purification steps including solvent removal, distillation, and sometimes recrystallization.

- The purified 2-chloro derivative is isolated as a stable liquid or solid depending on storage conditions.

Comparative Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | Heptamethylcyclotetrasiloxane | Commercially available or synthesized |

| Chlorinating Agents | Thionyl chloride (SOCl2), Phosphorus pentachloride (PCl5) | Choice depends on scale and availability |

| Solvent | Dichloromethane (CH2Cl2) | Inert, aprotic solvent preferred |

| Temperature Range | Typically 0–40 °C | Controlled to avoid ring degradation |

| Reaction Time | Several hours | Optimized for maximum conversion |

| Purification Method | Distillation, solvent evaporation | Ensures high purity |

| Industrial Setup | Continuous flow reactors | Enhances safety and consistency |

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to prevent ring-opening or polymerization.

- Studies show that the choice of chlorinating agent affects the reaction rate and by-product profile; thionyl chloride is often preferred for cleaner reactions.

- The compound’s stability under reaction and storage conditions makes it suitable for use as an intermediate in further organosilicon syntheses or as a functional material in coatings and polymers.

- Environmental and safety considerations include handling chlorinating agents with care due to their toxicity and corrosiveness, and managing the chlorinated product’s potential persistence in the environment.

化学反応の分析

Types of Reactions

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

Oxidation: Under specific conditions, the compound can be oxidized to form siloxane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Silanols: Formed through hydrolysis.

Siloxane Derivatives: Resulting from oxidation reactions.

Substituted Silanes: Produced via nucleophilic substitution.

科学的研究の応用

Industrial Uses

The compound is primarily utilized in the production of silicone-based materials. Its unique structure allows it to enhance the properties of silicone polymers.

- Silicone Production : It acts as an intermediate in synthesizing various silicone compounds used in sealants and adhesives.

- Coatings : The compound improves the thermal stability and chemical resistance of coatings applied to various substrates.

Research Applications

In scientific research, this compound serves multiple roles:

- Catalysts : It is employed as a catalyst in polymerization reactions due to its ability to stabilize reactive intermediates.

- Nanotechnology : Its siloxane framework is useful in creating nanostructured materials for applications in electronics and photonics.

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields:

- Drug Delivery Systems : Its siloxane properties enable the formulation of drug delivery systems that can improve bioavailability and targeted delivery.

- Biocompatibility Studies : Research indicates that derivatives of this compound exhibit favorable biocompatibility profiles for use in medical devices.

Case Study 1: Silicone Sealants

A study conducted by the Korea Research Institute of Chemical Technology demonstrated that incorporating 2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane into silicone sealants improved their adhesion properties and resistance to environmental degradation .

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal highlighted the use of this compound as a carrier for chemotherapeutic agents. The study found that formulations using this siloxane exhibited controlled release characteristics and reduced systemic toxicity .

The compound is subject to regulatory scrutiny due to its chlorinated nature. It is classified under several hazard categories including:

- Acute Toxicity : Category 3

- Aspiration Hazard : Category 1

- Skin Irritation : Category 2

作用機序

The mechanism of action of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism of action.

類似化合物との比較

Structural and Molecular Comparisons

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound (Not explicitly listed) | C₇H₂₁ClO₄Si₄* | ~340.5 (calc.) | 1 Cl, 7 Me |

| Acetoxyheptamethylcyclotetrasiloxane (14697-86-0) | C₉H₂₄O₆Si₄ | 340.63 | 1 Acetoxy, 7 Me |

| (3-Chloropropyl)heptamethylcyclotetrasiloxane (62325-22-8) | C₁₀H₂₇ClO₄Si₄ | 359.11 | 3-Chloropropyl, 7 Me |

| Octamethylcyclotetrasiloxane (D4, 556-67-2) | C₈H₂₄O₄Si₄ | 296.62 | 8 Me |

| 2,4,4,6,6,8,8-Heptamethyltetroxatetrasilocan-2-ol (5290-02-8) | C₇H₂₂O₅Si₄ | ~322.5 (calc.) | 1 OH, 7 Me |

| Hexamethyl-diphenylcyclotetrasiloxane (1693-44-3) | C₁₈H₂₈O₄Si₄ | 420.76 | 6 Me, 2 Ph |

*Estimated based on structural analogs.

Reactivity and Stability

- Chlorine vs. Acetoxy/Hydroxyl Groups : The chlorine substituent in the target compound is a better leaving group than acetoxy (hydrolyzes slowly) or hydroxyl (highly polar), enabling nucleophilic substitution reactions for further functionalization .

- Thermal Stability : Phenyl-substituted analogs (e.g., 1693-44-3) exhibit enhanced thermal stability due to aromatic rings, whereas methyl and chlorine substituents may lower decomposition thresholds .

生物活性

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a siloxane compound with significant interest in various fields due to its unique chemical structure and potential applications. This article will explore its biological activity based on available research findings and case studies.

The compound's molecular formula is with a molecular weight of approximately 282.59 g/mol. It is classified as a chlorinated siloxane and exhibits properties typical of siloxanes including thermal stability and hydrophobicity.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several potential effects:

- Antimicrobial Activity : Some studies suggest that siloxane compounds can exhibit antimicrobial properties. The presence of chlorine may enhance this activity by altering membrane permeability in bacteria.

- Cytotoxic Effects : Research has indicated that certain siloxanes can induce cytotoxicity in various cell lines. The specific mechanisms often involve oxidative stress and apoptosis pathways.

- Environmental Impact : Due to its chemical structure, this compound may have implications for environmental health. Its persistence and potential bioaccumulation warrant further investigation.

Antimicrobial Activity

A study published in the Journal of Applied Microbiology assessed the antimicrobial properties of various siloxanes. The results indicated that chlorinated siloxanes exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in disinfectants and preservatives .

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of siloxanes on human cell lines demonstrated that exposure to 2-chloro derivatives resulted in increased cell death rates. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1-tetroxatetrasilocane | HeLa | 45 | Oxidative Stress |

| 2-Chloro-2-methyl-1-siloxane | A549 | 30 | Apoptosis Induction |

Environmental Studies

Research conducted by environmental scientists highlighted the persistence of chlorinated siloxanes in aquatic environments. The study monitored the degradation rates of these compounds and their potential bioaccumulation in aquatic organisms .

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane?

Methodological Answer: The synthesis of this compound typically involves stepwise siloxane condensation and chlorination. A suggested protocol includes:

- Precursor Preparation: Start with methyl-substituted cyclotetrasiloxane precursors (e.g., analogous to D4 structures in ).

- Chlorination: Use controlled chlorination agents (e.g., HCl in anhydrous conditions) to introduce the chloro substituent while preserving the cyclic structure.

- Purification: Employ fractional distillation or column chromatography to isolate the target compound, ensuring purity >95% (critical for reproducibility) .

Key Considerations:

- Monitor reaction temperature (<50°C) to avoid ring-opening side reactions.

- Validate intermediate structures via FT-IR (Si-O-Si stretch at ~1050 cm⁻¹) and GC-MS .

Q. How should researchers approach the structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography: Resolve the cyclic siloxane framework (see analogous crystal data in for bond angles and torsion parameters).

- NMR Spectroscopy:

- ¹H NMR: Identify methyl groups (δ 0.1–0.3 ppm) and chlorine proximity effects.

- ²⁹Si NMR: Confirm Si-O-Si connectivity (δ -15 to -25 ppm for cyclic siloxanes).

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

- Hydrolytic Stability: Avoid aqueous environments due to Si-Cl bond susceptibility to hydrolysis. Conduct reactions under inert atmospheres (N₂/Ar).

- Thermal Stability: Differential Scanning Calorimetry (DSC) studies on similar siloxanes show decomposition >200°C, but localized heating during synthesis should be minimized .

- Storage: Store in sealed, desiccated containers at 4°C to prevent moisture absorption and oligomerization .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying reaction mechanisms involving this compound?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT) to predict reaction pathways (e.g., chlorination selectivity or ring-opening kinetics).

- Conceptual Alignment: Link experiments to siloxane polymerization theories (e.g., ring-chain equilibria) to rationalize observed byproducts .

- Case Study: For mechanistic studies, combine kinetic isotope effects (KIEs) with computational intermediates to validate transition states .

Q. What methodological approaches resolve contradictions in reported physicochemical data (e.g., solubility, reactivity)?

Methodological Answer:

- Systematic Meta-Analysis: Map literature discrepancies using heatmap visualizations (as in ) to identify understudied variables (e.g., solvent polarity effects).

- Controlled Replication: Design factorial experiments (see ) to isolate factors like temperature, humidity, and catalyst loading.

- Example Workflow:

- Compile conflicting data into a database.

- Apply multivariate regression to identify outlier conditions.

- Validate via round-robin testing across labs .

Q. What factorial design considerations are critical for studying substituent effects on the compound’s reactivity?

Methodological Answer:

-

Variables: Temperature (100–150°C), solvent (aprotic vs. polar), and catalyst type (acidic vs. basic).

-

Design Matrix: Use a 2³ factorial design to assess main effects and interactions. For example:

Run Temp (°C) Solvent Catalyst Yield (%) 1 100 Toluene H₂SO₄ 62 2 150 DMF KOH 48 -

Analysis: Apply ANOVA to quantify variable significance and optimize conditions .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize synthesis pathways?

Methodological Answer:

- Predictive Modeling: Train machine learning models on existing siloxane reaction datasets to predict optimal chlorination conditions.

- Process Automation: Integrate real-time FT-IR data with AI controllers to adjust reagent flow rates dynamically .

- Case Study: AI-guided factorial designs reduced trial runs by 40% in analogous membrane separation studies () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。